

Unraveling the Identity of FL104: A Case of Mistaken Identity?

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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

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A comprehensive search for the compound designated "**FL104**" has yielded no publicly available data corresponding to a specific chemical entity under this name. The designation "FL" followed by a number appears to be an internal project code used by the venture capital firm Flagship Pioneering for its various biotech ventures. While information on entities such as "FL103" and "FL114" exists, "**FL104**" remains undocumented in scientific literature, patent databases, or clinical trial registries.

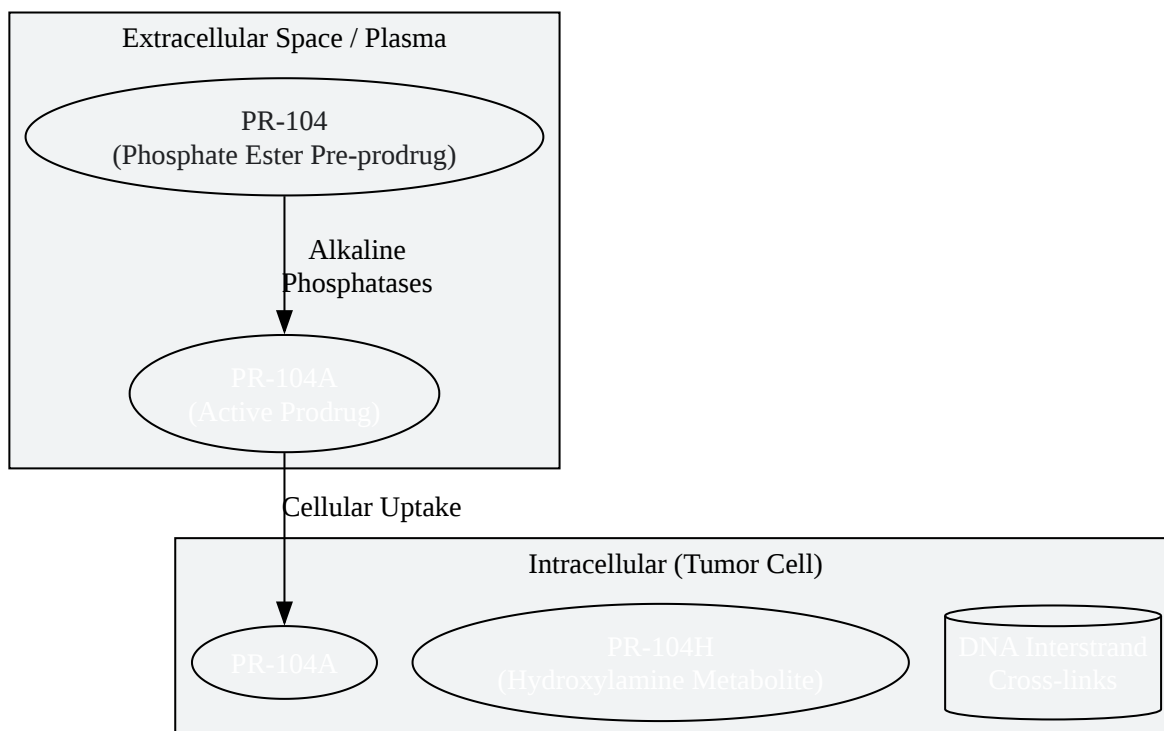
It is highly probable that the query for "**FL104**" stems from a misunderstanding or a typographical error, and may be referring to one of two other investigational anticancer agents with similar numerical designations: PR-104 or DRP-104. Both are prodrugs with distinct mechanisms of action that have been evaluated in preclinical and clinical settings. This guide will provide an in-depth technical overview of both PR-104 and DRP-104 to address the potential confusion and provide relevant scientific information.

PR-104: A Hypoxia-Activated DNA-Alkylating Agent

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to the active prodrug PR-104A. The defining characteristic of PR-104A is its selective activation under hypoxic conditions, a common feature of the tumor microenvironment.

Mechanism of Action

The antitumor activity of PR-104 is contingent on the low-oxygen environment characteristic of solid tumors. The process unfolds through a series of reductive steps:



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- **Systemic Conversion:** Following administration, the phosphate ester pre-prodrug PR-104 is rapidly dephosphorylated by ubiquitous alkaline phosphatases in the plasma to form the active prodrug, PR-104A.
- **Hypoxic Reduction:** In the low-oxygen environment of tumors, PR-104A undergoes a one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase, to form the corresponding hydroxylamine metabolite, PR-104H.
- **DNA Alkylation:** PR-104H is a potent alkylating agent that forms interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.

Under normal oxygen conditions (normoxia), PR-104H is rapidly oxidized back to PR-104A, thus sparing healthy tissues from significant toxicity.

Quantitative Data

Parameter	Value	Cell Line(s)	Conditions	Reference
Hypoxic Cytotoxicity Ratio (HCR)	10 - 100 fold increase	10 human tumor cell lines	Hypoxia vs. Normoxia	[1]
PR-104A IC50 (Hypoxia)	~0.2 μ M	SiHa	4h exposure	[1]
PR-104A IC50 (Normoxia)	~20 μ M	SiHa	4h exposure	[1]

Experimental Protocols

In Vitro Cytotoxicity Assay:

- Cell Lines: A panel of 10 human tumor cell lines was used.
- Drug Exposure: Cells were exposed to varying concentrations of PR-104A for 4 hours under either normoxic (21% O₂) or hypoxic (< 0.1% O₂) conditions.
- Endpoint: Cell survival was assessed using a clonogenic assay 5-10 days post-treatment. The IC₅₀ values were calculated as the drug concentration required to inhibit cell survival by 50%.

DNA Damage Assessment (Comet Assay):

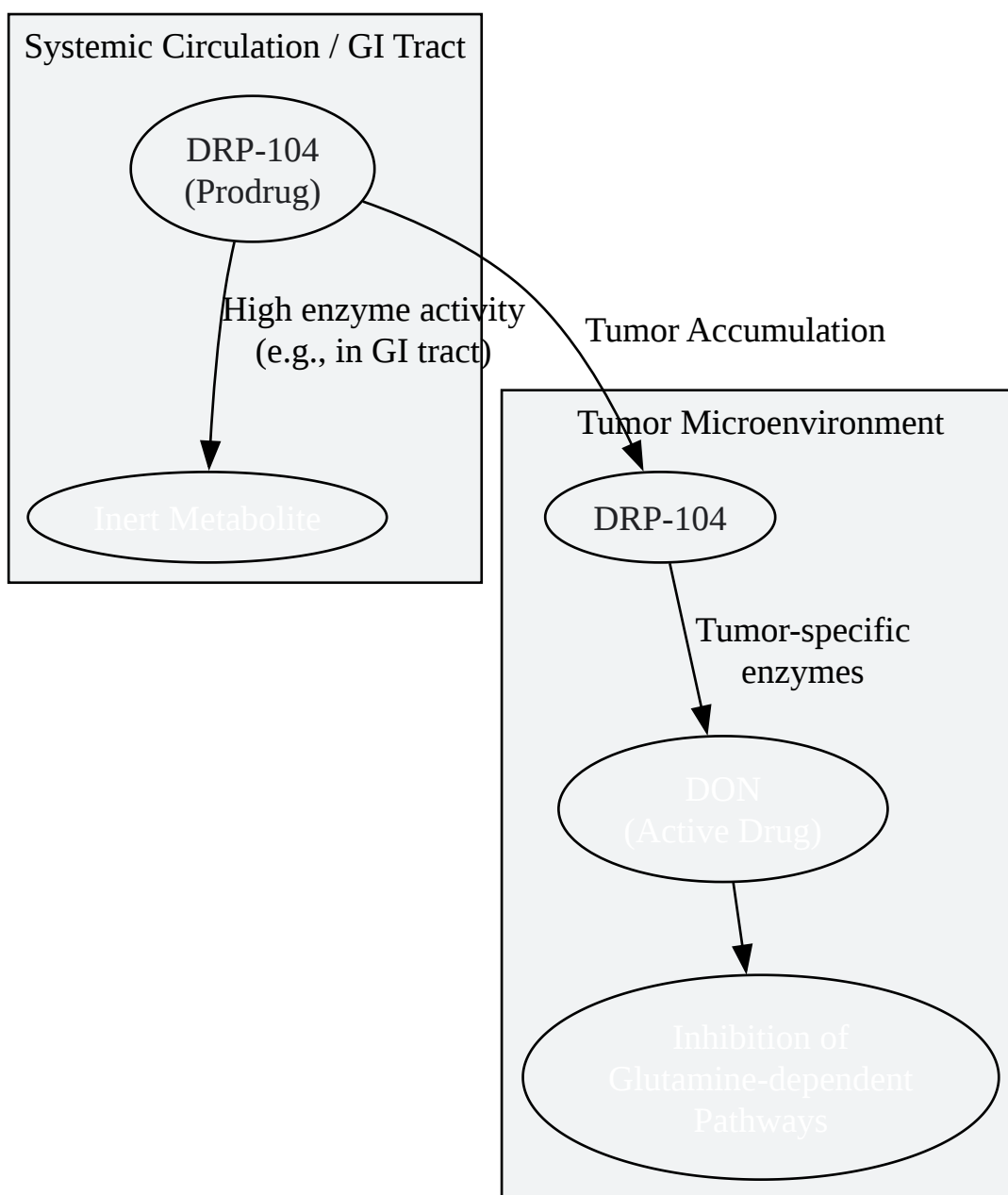
- Cell Line: SiHa cells.
- Treatment: Cells were treated with PR-104A under hypoxic conditions.
- Methodology: The alkaline comet assay was used to detect DNA strand breaks and cross-links. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is indicative of DNA damage.

DRP-104: A Tumor-Targeted Glutamine Antagonist Prodrug

DRP-104 is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DON demonstrated promising antitumor activity in early clinical trials, but its development was halted due to severe gastrointestinal toxicity. DRP-104 was designed to overcome this limitation by selectively delivering DON to the tumor microenvironment.

Mechanism of Action

DRP-104 leverages differences in enzyme expression between tumor and healthy tissues to achieve targeted activation.



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- **Tumor-Selective Activation:** DRP-104 is designed to be preferentially cleaved into the active drug, DON, within the tumor microenvironment by specific enzymes that are overexpressed in cancer cells.
- **Bioinactivation in Healthy Tissues:** In contrast, in healthy tissues, particularly the gastrointestinal tract, DRP-104 is metabolized by different enzymes into an inert form, thereby mitigating the dose-limiting toxicities associated with DON.

- **Glutamine Antagonism:** Once released, DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes, disrupting numerous metabolic pathways crucial for cancer cell proliferation, including nucleotide and amino acid synthesis.

Quantitative Data

Parameter	Value	Model	Conditions	Reference
DON Exposure (Tumor vs. GI)	11-fold greater in tumor	Xenograft models	Following DRP-104 administration	
Efficacy	Complete tumor regression	Syngeneic mouse models	Monotherapy	
Immune Response	CD8+ T cell-dependent	In vivo studies	DRP-104 treatment	

Experimental Protocols

Drug Distribution Studies:

- **Model:** Tumor-bearing mice.
- **Methodology:** Following administration of DRP-104, tumor and gastrointestinal tissues were harvested at various time points. The concentrations of DRP-104 and DON in the tissues were quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Efficacy Studies:

- **Model:** Syngeneic mouse models of cancer.
- **Treatment:** Mice were treated with DRP-104, DON, or a vehicle control.
- **Endpoint:** Tumor growth was monitored over time. Complete tumor regression was defined as the disappearance of a palpable tumor.

In conclusion, while "**FL104**" does not correspond to a known compound, the similar designations of PR-104 and DRP-104 point to two distinct and innovative approaches in cancer

therapy. PR-104 exploits the hypoxic nature of tumors for targeted DNA damage, while DRP-104 utilizes enzymatic differences to achieve tumor-selective metabolic inhibition. Further clarification of the intended compound of interest is necessary for a more targeted and in-depth analysis.

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References

- 1. fibrofoundation.org [fibrofoundation.org]
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